
4-Bromo-3-nitrophenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2121514-39-2 . It has a molecular weight of 327.97 .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.97 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
4-Bromo-3-nitrophenylboronic acid, pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. Additionally, this compound has been used in the synthesis of polymers and in the preparation of biocatalysts. In addition, this compound has been used in a variety of biomedical applications, including the synthesis of peptides and the synthesis of antibodies.
Wirkmechanismus
Target of Action
4-Bromo-3-nitrophenylboronic acid, pinacol ester, also known as 2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The protodeboronation of pinacol boronic esters can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Result of Action
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are examples of the molecular and cellular effects of the compound’s action.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at a temperature of 2-8°C .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Bromo-3-nitrophenylboronic acid, pinacol ester in laboratory experiments has several advantages. The compound is easy to synthesize, and it is relatively inexpensive. Additionally, the compound is stable, and it is not sensitive to air or moisture. Furthermore, this compound is soluble in a variety of organic solvents, and it is relatively unreactive.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is sensitive to light and air, and it is also sensitive to moisture. Additionally, the compound is not compatible with strong acids and bases, and it is also not compatible with oxidizing agents.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-Bromo-3-nitrophenylboronic acid, pinacol ester. The compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new polymers and biocatalysts. Furthermore, the compound could be used in the synthesis of new peptides and antibodies. Finally, the compound could be used in the development of new biochemical and physiological effects.
Synthesemethoden
4-Bromo-3-nitrophenylboronic acid, pinacol ester can be synthesized by the reaction of 4-bromo-3-nitrobenzyl boronic acid and pinacol in the presence of a base. The reaction is carried out in anhydrous conditions, and the product is isolated by column chromatography. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pinacol ester. The reaction is typically carried out at room temperature, and the reaction time is typically between 1 and 2 hours.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNRKXYDPBXOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

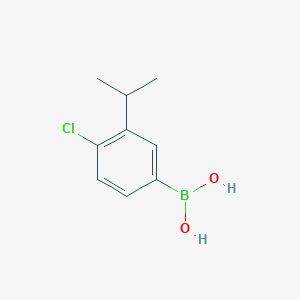
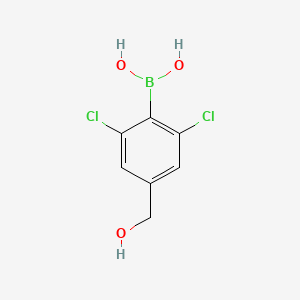


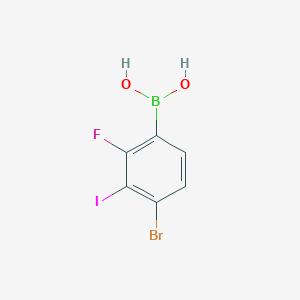
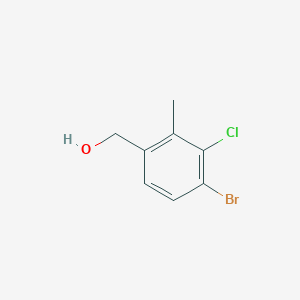
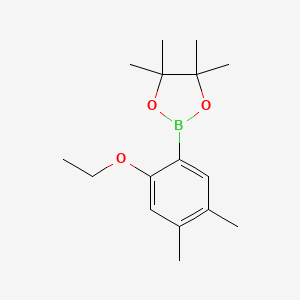




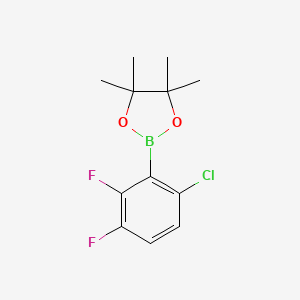

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)